N-ethyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide
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Overview
Description
N-ethyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms.
Preparation Methods
The synthesis of N-ethyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide typically involves the cyclization of an amidoxime with an acyl chloride. The general synthetic route includes the following steps:
Formation of Amidoxime: The starting material, a nitrile, is treated with hydroxylamine to form an amidoxime.
Cyclization: The amidoxime undergoes cyclization with an acyl chloride to form the oxadiazole ring.
N-ethylation: The final step involves the N-ethylation of the oxadiazole derivative to yield this compound.
Chemical Reactions Analysis
N-ethyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
N-ethyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide has been explored for various scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an anti-infective agent, with activities against bacterial and viral pathogens.
Biological Studies: It has been used in studies investigating the mechanisms of action of oxadiazole derivatives and their interactions with biological targets.
Material Science: Oxadiazole derivatives, including this compound, have been studied for their potential use in high-energy materials and as components in organic electronics.
Mechanism of Action
The mechanism of action of N-ethyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but studies suggest that oxadiazole derivatives can inhibit key enzymes involved in bacterial and viral replication .
Comparison with Similar Compounds
N-ethyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide can be compared with other oxadiazole derivatives, such as:
1,2,3-Oxadiazole: Known for its use in pharmaceuticals and agrochemicals.
1,2,5-Oxadiazole:
1,3,4-Oxadiazole: Commonly used in medicinal chemistry for its bioisosteric properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other oxadiazole isomers.
Properties
IUPAC Name |
N-ethyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-2-14-11(17)8-9-12-15-13(16-18-12)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFHXAYNZENLCSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CCC1=NC(=NO1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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